2,5-dihydrofuran-3-carbonitrile
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Overview
Description
2,5-Dihydrofuran-3-carbonitrile is an organic compound that belongs to the class of dihydrofurans It is characterized by a furan ring with a nitrile group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydrofuran-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of α-hydroxy ketones with compounds containing an activated methylene group, such as substituted cyanoacetic acid amides . Another method includes the use of manganese (III) acetate dihydrate in glacial acetic acid under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
2,5-Dihydrofuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electron-withdrawing group, influencing the reactivity of the furan ring. This property is exploited in the synthesis of compounds with specific electronic characteristics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-dihydrofuran-3-carbonitrile include:
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
Properties
Molecular Formula |
C5H5NO |
---|---|
Molecular Weight |
95.10 g/mol |
IUPAC Name |
2,5-dihydrofuran-3-carbonitrile |
InChI |
InChI=1S/C5H5NO/c6-3-5-1-2-7-4-5/h1H,2,4H2 |
InChI Key |
YXUASIAWVURRED-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CO1)C#N |
Origin of Product |
United States |
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